molecular formula C10H10N2OS B415366 N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide

N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide

Cat. No.: B415366
M. Wt: 206.27g/mol
InChI Key: JIUOEOLNXVBEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that makes it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide typically involves the condensation of 3-methyl-1,3-benzothiazol-2(3H)-one with acetamide. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide solvent . The reaction conditions are relatively mild, and the process yields high amounts of the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, disrupting cellular processes. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition leads to the bactericidal activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
  • 5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide stands out due to its unique structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27g/mol

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide

InChI

InChI=1S/C10H10N2OS/c1-7(13)11-10-12(2)8-5-3-4-6-9(8)14-10/h3-6H,1-2H3

InChI Key

JIUOEOLNXVBEFE-UHFFFAOYSA-N

SMILES

CC(=O)N=C1N(C2=CC=CC=C2S1)C

Canonical SMILES

CC(=O)N=C1N(C2=CC=CC=C2S1)C

Origin of Product

United States

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